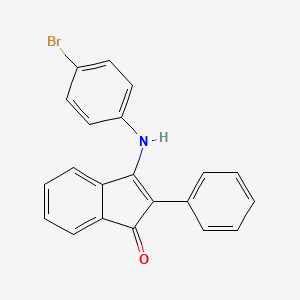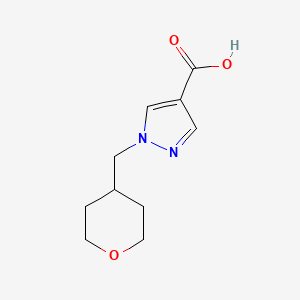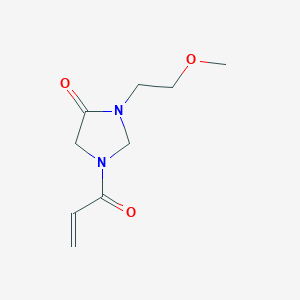
3-(4-bromoanilino)-2-phenyl-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used as a precursor to many materials and pharmaceuticals .
Synthesis Analysis
Anilines can be synthesized through various methods. One common method involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis
The molecular structure of anilines generally consists of a benzene ring attached to an amine group. The specific structure of “3-(4-bromoanilino)-2-phenyl-1H-inden-1-one” would depend on the positions of the bromo, phenyl, and indenone groups .Chemical Reactions Analysis
Anilines can participate in a variety of chemical reactions. For instance, they can act as an aryl halide substrate in Heck cross-coupling reactions . They can also undergo reactions such as acetylation, bromination, and hydrolysis .Physical And Chemical Properties Analysis
Anilines are generally solid at room temperature and have a strong, unpleasant odor. They are slightly soluble in water and more soluble in organic solvents .科学的研究の応用
Organic Photovoltaic Devices
4-Bromoanisole, an analog, has been utilized as a processing additive to control the phase separation and purity in organic photovoltaic devices. This additive promotes the aggregation of P3HT, improving morphology for both mixed and demixed blends, which is critical in enhancing the efficiency of organic solar cells (Liu et al., 2012).
Tyrosine Kinase Inhibitors
Compounds related to 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline have shown potent inhibition against the epidermal growth factor receptor (EGFR), indicating their potential application in cancer therapy. These inhibitors exhibit a steep structure-activity relationship, significantly impacting the development of new therapeutic agents (Bridges et al., 1996).
Material Science and Synthesis
The synthesis and crystal structures of brominated oligo(N-phenyl-m-aniline)s have been achieved, showing potential applications in material science due to their unique structural and redox properties. These compounds have been explored for their ability to adopt helical structures and high-spin cationic states, which could be beneficial in electronic and photonic devices (Ito et al., 2002).
Antimicrobial Agents
Substituted phenyl azetidines, including those with bromo substituents, have been synthesized and characterized for their potential as antimicrobial agents. This research highlights the relevance of brominated compounds in developing new treatments against microbial infections (Doraswamy & Ramana, 2013).
Antifungal Activity
Halogenated phenyl derivatives of 2,5-dihydrofuran-2-one have exhibited significant in vitro activity against yeasts and molds, including Aspergillus species and fluconazole-resistant yeast isolates. The bromophenyl derivative, in particular, showed broad-spectrum antifungal activity, suggesting its potential for treating fungal infections (Buchta et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-bromoanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHECBHRQPPRBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)

![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)
![2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylacetamide](/img/structure/B2967892.png)
![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)
![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)
![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)

![Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2967899.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2967900.png)
